N-allyl-N-(3-phenoxypropyl)amine
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27g/mol |
IUPAC Name |
3-phenoxy-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-2-9-13-10-6-11-14-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
InChI Key |
FWPGXKQBOWZOAL-UHFFFAOYSA-N |
SMILES |
C=CCNCCCOC1=CC=CC=C1 |
Canonical SMILES |
C=CCNCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Allyl vs. Benzyl/Chloro Substituents
- This compound contains a reactive allyl group, which can participate in polymerization or cross-coupling reactions (e.g., Suzuki-Miyaura) due to its π-electrons and terminal double bond . In contrast, N-(2-chloro-3-phenoxypropyl)amines (e.g., ) feature chloro substituents that enhance electrophilicity, making them suitable for nucleophilic displacement reactions .
- N-benzyl-N-(1-methyl-3-phenylpropyl)-amine () incorporates a benzyl group, increasing steric bulk and aromatic interactions, which may limit reactivity in sterically sensitive reactions compared to the allyl group .
Phenoxypropyl vs. Aryloxy/Hydrocarbon Chains
- Analogous compounds like N-allyl-N-hexylamine () lack aromaticity but include alkyl chains, resulting in lower polarity and altered solubility profiles .
- 4-Nitro-N-(3-phenylpropyl)aniline () replaces the ether oxygen with a nitro group, significantly increasing electron-withdrawing effects and reducing basicity compared to the phenoxypropyl analog .
Reactivity and Catalytic Potential
- Allyl-containing amines like the target compound are precursors in palladium-catalyzed reactions. For example, (NHC)Pd(allyl)Cl complexes () demonstrate high catalytic activity in Suzuki-Miyaura couplings, suggesting that the allyl group in this compound could serve as a ligand or intermediate in similar reactions .
- In contrast, N-(2-fluoro-3-phenoxypropyl)amines () exhibit fluorinated substituents, which may improve metabolic stability in pharmaceutical contexts but reduce reactivity in cross-coupling applications .
Spectroscopic and Physical Properties
- Compounds such as 2-(N-Allyl-N-(2,6-dimethylpyrimidin-4-yl)amino)-N-cyclohexylbutanamide () have detailed NMR and HRMS data, confirming their structures and electronic environments . The absence of such data for this compound underscores a need for further characterization.
Preparation Methods
Synthesis of N-Allyl-3-Chloropropylamine
The preparation begins with the synthesis of 3-chloropropylamine, a primary amine. Treatment with allyl bromide in the presence of lithium diisopropylamide (LDA) facilitates mono-alkylation, yielding N-allyl-3-chloropropylamine. The use of LDA ensures deprotonation of the primary amine, enhancing nucleophilicity while minimizing dialkylation.
Reaction Conditions :
Phenoxy Group Introduction
The chlorine atom in N-allyl-3-chloropropylamine is displaced via nucleophilic aromatic substitution with phenol derivatives. For example, reaction with sodium phenoxide in refluxing methanol affords N-allyl-N-(3-phenoxypropyl)amine.
Optimized Parameters :
-
Solvent : Methanol
-
Temperature : Reflux (65°C)
-
Duration : 48–72 hours
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon adjacent to the amine. Steric hindrance from the allyl group slightly reduces reaction efficiency compared to N,N-dimethyl analogs.
Reductive Amination of 3-Phenoxypropanal
Aldehyde Synthesis
3-Phenoxypropanal is synthesized through oxidation of 3-phenoxy-1-propanol using pyridinium chlorochromate (PCC) in dichloromethane.
Conditions :
-
Oxidizing Agent : PCC (1.5 equiv)
-
Solvent : CH2Cl2, room temperature, 4 hours
-
Yield : ~85%
Reductive Coupling with Allylamine
The aldehyde undergoes reductive amination with allylamine in the presence of sodium cyanoborohydride (NaBH3CN), selectively forming the secondary amine.
Key Steps :
-
Imine Formation : Allylamine reacts with 3-phenoxypropanal to generate an imine intermediate.
-
Reduction : NaBH3CN reduces the imine to the secondary amine.
Reaction Parameters :
-
Molar Ratio : Aldehyde:allylamine:NaBH3CN = 1:1.2:1.5
-
Solvent : Methanol, pH 5–6 (acetic acid buffer)
-
Yield : 78–82%
Advantages :
-
High atom economy.
-
Avoids harsh alkylation conditions.
Heterocyclic Intermediate Strategy
Imidazolidinone Formation
3-Phenoxypropylamine is condensed with carbonyl diimidazole (CDI) to form an imidazolidinone ring, protecting the amine and enhancing regioselectivity for subsequent alkylation.
Procedure :
-
Reagents : CDI (1.1 equiv), THF, 0°C to room temperature
-
Yield : 90%
Allylation and Ring Opening
The imidazolidinone is treated with allyl bromide under basic conditions (LDA), followed by acidic hydrolysis to release this compound.
Conditions :
-
Base : LDA (2.0 equiv), THF, −78°C
-
Electrophile : Allyl bromide (1.1 equiv)
-
Hydrolysis : 6 M HCl, reflux, 6 hours
-
Overall Yield : 60–65%
Diastereoselectivity :
Direct Alkylation of 3-Phenoxypropylamine
Controlled Mono-Alkylation
3-Phenoxypropylamine is reacted with allyl bromide using a bulky base (e.g., potassium tert-butoxide) to suppress dialkylation.
Optimization :
-
Base : t-BuOK (2.5 equiv)
-
Solvent : Dimethylformamide (DMF), 0°C
-
Molar Ratio : Amine:allyl bromide = 1:1.1
-
Yield : 55–60%
Challenges :
-
Competing dialkylation reduces yield.
-
Requires rigorous stoichiometric control.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
